Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride
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Overview
Description
Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Mechanism of Action
Target of Action
Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride is a compound that belongs to the class of imidazole derivatives . Imidazole derivatives have been known to exhibit a broad range of chemical and biological properties, making them important synthons in the development of new drugs . .
Mode of Action
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities, which can result in various molecular and cellular effects .
Action Environment
It is known that the compound is stable at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives, such as this compound, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
It is known that imidazole derivatives can have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the reaction of 2-aminobenzimidazole with methyl chloroformate under basic conditions to form the desired product. The reaction conditions are usually mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts, such as nickel, can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
- Methyl 1H-benzo[d]imidazole-2-carboxylate
- Methyl 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxylate
- 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
Comparison: Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher potency in biological assays and greater stability under various conditions .
Properties
IUPAC Name |
methyl 6-amino-1H-benzimidazole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8;/h2-4H,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEMMSDGTWGCKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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